
1-(2-Chloropyridine-4-carbonyl)piperidin-4-ol
Overview
Description
“1-(2-Chloropyridine-4-carbonyl)piperidin-4-ol” is a compound with a unique set of physical, chemical, and biological properties. It has a molecular formula of C11H13ClN2O2 and a molecular weight of 240.68 g/mol .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .Molecular Structure Analysis
The molecular structure of “1-(2-Chloropyridine-4-carbonyl)piperidin-4-ol” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry and is a key component in the synthesis of many drugs .Chemical Reactions Analysis
The synthesis of piperidines involves various intra- and intermolecular reactions . For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . This method allows for the synthesis of a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields .Physical And Chemical Properties Analysis
The compound “1-(2-Chloropyridine-4-carbonyl)piperidin-4-ol” has a molecular weight of 240.68 g/mol . It is available in powder form .Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of related compounds involves intricate reactions yielding products with significant antiviral and fungicidal activities, highlighting the compound's potential in pharmaceutical chemistry (Li et al., 2015). The crystal structure analysis provides insights into the molecular arrangements conducive to these biological activities.
Anticonvulsant Properties
- Crystal structures of anticonvulsant compounds, including variations of the core structure of interest, have been determined. These structures exhibit specific orientations and delocalizations that could underpin their pharmacological effects (Georges et al., 1989).
Bioactivity
- Novel compounds synthesized from related structures have shown broad inhibitory activities against fungi, indicating the potential for agricultural applications (Xue Si-jia, 2011).
Spectroscopic Analysis
- Carbon-13 magnetic resonance studies have been used to elucidate the stereochemistry of pharmacologically active derivatives, providing a foundation for understanding the interaction mechanisms at the molecular level (Jones et al., 1973).
Labeling and Synthesis Techniques
- Advances in the synthesis and labeling of potent inhibitors for kinase signaling pathways illustrate the compound's relevance in developing therapeutic agents (Latli et al., 2016).
Chemical Reactivity and Applications
- The reactivity of 2,4-piperidinedione-3-carboxylic acid esters, related to the core structure, has been explored for synthetic applications, including the development of compounds with potential pharmacological interest (Ibenmoussa et al., 1998).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been found to have a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications . For instance, some piperidine derivatives have shown strong inhibitory effects on certain enzymes .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and multicomponent reactions .
Result of Action
It’s worth noting that piperidine derivatives have been found to have various pharmacological applications .
Safety and Hazards
The safety information for “1-(2-Chloropyridine-4-carbonyl)piperidin-4-ol” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
(2-chloropyridin-4-yl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-7-8(1-4-13-10)11(16)14-5-2-9(15)3-6-14/h1,4,7,9,15H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJLDKVKTSWYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



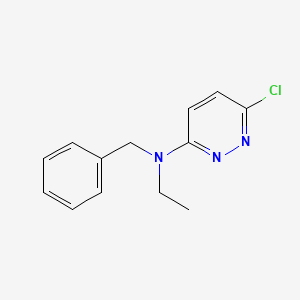

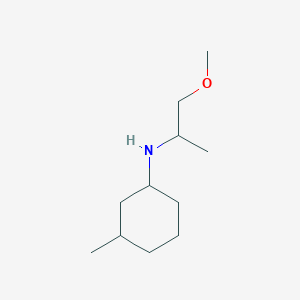
amine](/img/structure/B1462048.png)



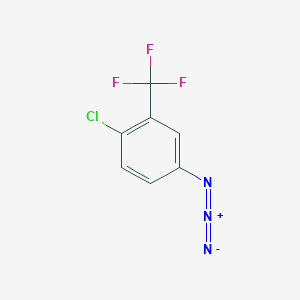
![(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine](/img/structure/B1462055.png)
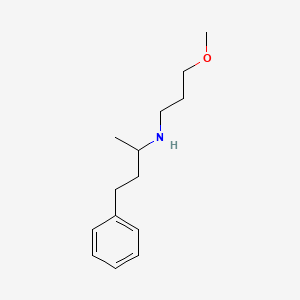
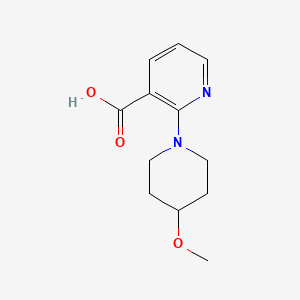
![N-[(2,4-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462059.png)
![(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1462061.png)
